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Fluorophenyl)amino]acetonitrile

CAS No.: 64204-53-1

Cat. No.: B1451719

Get Quote

Executive Summary
CAS 64204-53-1, formally identified as 2-[(3-fluorophenyl)amino]acetonitrile, is a highly

versatile α -aminonitrile building block[1]. Characterized by its bifunctional nature—housing

both a reactive secondary amine and an electrophilic nitrile group—it serves as a critical

intermediate in advanced organic synthesis and drug discovery. This guide provides a

comprehensive technical analysis of its physicochemical profile, mechanistic synthesis

pathways, and downstream applications, particularly focusing on its role as a peptidomimetic

protease inhibitor[2].

Chemical Identity & Physicochemical Profiling
Understanding the molecular topography of CAS 64204-53-1 is essential for predicting its

reactivity. The electron-withdrawing fluorine atom at the meta position of the phenyl ring exerts

a strong inductive effect (-I), which slightly reduces the basicity and nucleophilicity of the

adjacent amine compared to an unsubstituted aniline. This electronic modulation dictates the

stringent conditions required for its synthesis and functionalization.
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Table 1: Physicochemical and Structural Properties

Property Value Structural Significance

CAS Number 64204-53-1
Unique identifier for
regulatory and
procurement tracking[1].

Molecular Formula C8H7FN2

Indicates a high degree of

unsaturation and heteroatom

density.

Molecular Weight 150.15 g/mol

Low molecular weight, ideal for

fragment-based drug design

(FBDD).

Hydrogen Bond Donors 1 (Secondary Amine)
Facilitates target protein

interaction and solubility.

| Hydrogen Bond Acceptors| 3 (Nitrile N, Amine N, F) | Enhances binding affinity in enzymatic

active sites. |

Mechanistic Synthesis Pathways
The synthesis of α -aminonitriles like CAS 64204-53-1 requires overcoming the diminished

nucleophilicity of the fluorinated aniline precursor. We outline three distinct mechanistic

strategies, ranging from traditional bench-scale synthesis to advanced industrial continuous-

flow methodologies.

Modified Strecker Synthesis (Three-Component
Condensation)
The classical Strecker reaction involves the condensation of an amine, an aldehyde, and a

cyanide source[3]. For CAS 64204-53-1, 3-fluoroaniline is reacted with formaldehyde and a

cyanide donor (e.g., TMSCN or NaCN). The reaction proceeds via the formation of a transient

imine (Schiff base), which is subsequently attacked by the cyanide nucleophile[2].
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Fig 1: Three-component Strecker-type condensation pathway for CAS 64204-53-1 synthesis.
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Direct Alkylation via Chloroacetonitrile
A more direct approach involves the SN​2 nucleophilic substitution of chloroacetonitrile by 3-

fluoroaniline. Because 3-fluoroaniline is a weak nucleophile, the reaction requires a polar

aprotic solvent (e.g., DMF) to solvate the counter-ions of the base (typically K2​CO3​), leaving

the base highly active to scavenge the HCl byproduct without degrading the electrophile.

Advanced Continuous-Flow Microchannel Synthesis
For industrial scale-up, batch synthesis poses thermal runaway and toxicity risks. Modern

methods utilize continuous microchannel reactors to react aniline derivatives with glycolonitrile

(hydroxyacetonitrile)[4]. The microreactor provides a massive surface-area-to-volume ratio,

ensuring instantaneous heat transfer. The reaction is typically catalyzed by adjusting the pH

(1.5–7) to make the hydroxyl group a better leaving group, running at high temperatures (130–

165 °C) and pressures (0.3–0.7 MPa) to force the condensation[4].

Table 2: Synthesis Methodology Comparison

Methodology Reagents Yield Potential Scalability Key Advantage

Direct Alkylation

3-
Fluoroaniline,
Chloroacetonit
rile

60–75% Moderate

Simple setup,
readily
available
reagents.

| Modified Strecker | 3-Fluoroaniline, CH2​O , TMSCN | 75–85% | Low-Moderate | High atom

economy, ideal for library generation. | | Continuous Flow | 3-Fluoroaniline, Glycolonitrile |

>90% | High (Industrial) | Superior thermal control, minimal toxicity risk[4]. |

Experimental Protocols (Self-Validating Systems)
As an application scientist, it is critical to implement protocols that contain internal validation

checkpoints to prevent the propagation of errors.

Protocol A: Nucleophilic Substitution Workflow (Bench-
Scale)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://patents.google.com/patent/CN104496848B/en
https://patents.google.com/patent/CN104496848B/en
https://patents.google.com/patent/CN104496848B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality Note: DMF is chosen over ethanol to prevent solvolysis of chloroacetonitrile, while K2​

CO3​is selected over organic amines to prevent competitive alkylation.

Reaction Setup: In an oven-dried 100 mL round-bottom flask under N2​, dissolve 3-

fluoroaniline (10 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​

(15 mmol).

Electrophile Addition: Cool the mixture to 0 °C. Add chloroacetonitrile (12 mmol) dropwise

over 15 minutes to control the initial exotherm.

Thermal Activation: Gradually warm the reaction to 80 °C and stir for 12 hours.

In-Process Validation: Withdraw a 50 µL aliquot, quench in 0.5 mL H2​O , and extract with

EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1). Validation threshold: The complete

disappearance of the 3-fluoroaniline spot (lower Rf​) and the emergence of a single UV-active

product spot (higher Rf​) confirms conversion.

Workup: Cool to room temperature, dilute with 100 mL H2​O , and extract with EtOAc ( 3×30

mL). Wash the combined organic layers with brine ( 5×20 mL) to completely remove DMF.

Dry over Na2​SO4​and concentrate in vacuo.

Structural Validation: Confirm the product via LC-MS (Expected [M+H]+=151.1 ) and FT-IR

(confirm the presence of the sharp −C≡N stretch at ~2230 cm−1 ).

Protocol B: Microreactor Condensation Workflow (Scale-
Up)

Precursor Preparation: Prepare a 30% w/w aqueous solution of glycolonitrile. Adjust the pH

to 4.5 using a trace acid catalyst[4]. Prepare a neat stream of 3-fluoroaniline.

Flow Calibration: Pump the reagents into a silicon carbide microreactor at a molar ratio of

1.00 (aniline) : 1.10 (glycolonitrile)[4].

Steady-State Reaction: Maintain the reactor zone at 145 °C and a back-pressure of 0.5

MPa[4]. Set the residence time to 4 minutes.
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In-Line Validation: Integrate an in-line FT-IR flow cell at the reactor outlet. Validation

threshold: Monitor the disappearance of the broad −OH stretch (from glycolonitrile) and the

stabilization of the nitrile stretch (~2200 cm−1 ). Do not begin bulk collection until the IR

signal reaches a steady-state plateau.

Pharmacological & Chemical Applications
Peptidomimetic Cathepsin Inhibitors
The most prominent application of N-arylaminonitriles like CAS 64204-53-1 is in the

development of bioavailable peptidomimetic inhibitors for cysteine proteases, specifically

Cathepsin B, L, and S[2]. Cathepsin B is heavily implicated in tumor invasion, metastasis, and

extracellular matrix remodeling[5].

Mechanism of Action: The nitrile group of the compound acts as an electrophilic "warhead."

Within the highly specialized acidic environment of the Cathepsin B active site, the catalytic

dyad (Cys29 and His199) is activated[5]. The thiolate anion of Cys29 executes a nucleophilic

attack on the electron-deficient carbon of the nitrile group. This forms a reversible (or

sometimes irreversible, depending on adjacent substituents) covalent thioimidate adduct,

effectively plugging the active site cleft and halting proteolysis[5].
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Fig 2: Mechanism of Cathepsin B inhibition via covalent thioimidate adduct formation.
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Precursor for Heterocyclic Building Blocks
Beyond direct pharmacological inhibition, CAS 64204-53-1 is a highly prized synthon. The

nitrile group can undergo nucleophilic addition or reduction, while the secondary amine can be

further alkylated or acylated[3]. It is frequently used to synthesize purine derivatives,

quinoxalines, and 1,3,5-triazines, which are core scaffolds for modern kinase inhibitors and

agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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